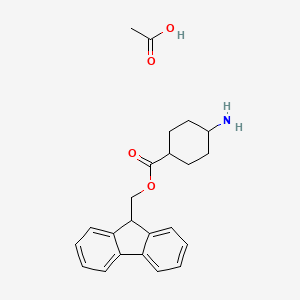
acetic acid;9H-fluoren-9-ylmethyl 4-aminocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;9H-fluoren-9-ylmethyl 4-aminocyclohexane-1-carboxylate is a complex organic compound that combines the properties of acetic acid, a simple carboxylic acid, with a fluorene derivative and an aminocyclohexane carboxylate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;9H-fluoren-9-ylmethyl 4-aminocyclohexane-1-carboxylate typically involves multiple stepsThe final step usually involves the esterification of the carboxylic acid group with acetic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;9H-fluoren-9-ylmethyl 4-aminocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Acetic acid;9H-fluoren-9-ylmethyl 4-aminocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of acetic acid;9H-fluoren-9-ylmethyl 4-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluorene moiety can intercalate with DNA, affecting gene expression and cellular processes. The aminocyclohexane group can interact with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, including changes in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Fluoren-9-ylmethyl 4-oxopiperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a cyclohexane ring.
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride: Contains a similar aminocyclohexane moiety but lacks the fluorene group.
Uniqueness
Acetic acid;9H-fluoren-9-ylmethyl 4-aminocyclohexane-1-carboxylate is unique due to its combination of a fluorene derivative and an aminocyclohexane carboxylate. This unique structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C23H27NO4 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
acetic acid;9H-fluoren-9-ylmethyl 4-aminocyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H23NO2.C2H4O2/c22-15-11-9-14(10-12-15)21(23)24-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;1-2(3)4/h1-8,14-15,20H,9-13,22H2;1H3,(H,3,4) |
Clé InChI |
QYICLSSFHGDMGP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CC(CCC1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


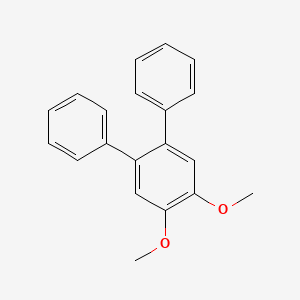
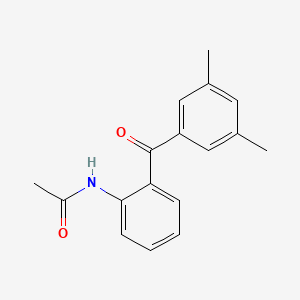
![3-(Dimethylamino)-1-[3-phenoxy-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one](/img/structure/B14116878.png)
![Ethanone, 1-[4-(1-heptynyl)phenyl]-](/img/structure/B14116879.png)
![2-cyano-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B14116881.png)
![3-[4-(2-Methoxyphenyl)sulfanylphenyl]prop-2-enoic acid](/img/structure/B14116886.png)

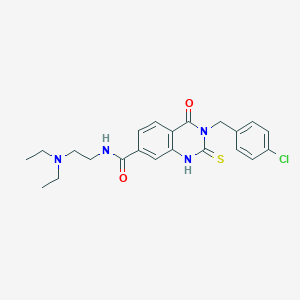
![3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116907.png)
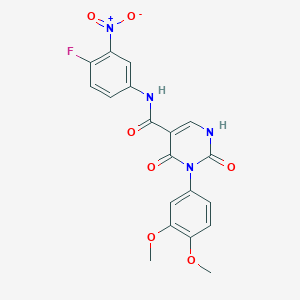
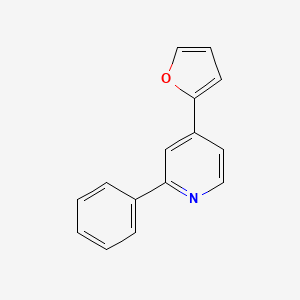
![Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14116927.png)
![sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14116928.png)

